![molecular formula C19H19ClN2O2 B5031258 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine](/img/structure/B5031258.png)
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, including its ability to interact with various receptors in the body. In
Wirkmechanismus
The mechanism of action of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine involves its interaction with various receptors in the body. This includes its interaction with serotonin receptors in the brain, which has been linked to its potential use in the treatment of depression and anxiety. Additionally, this compound has been found to have anti-cancer properties, which are believed to be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has a wide range of biochemical and physiological effects. Some of these effects include:
1. Interacting with serotonin receptors in the brain, which has been linked to its potential use in the treatment of depression and anxiety.
2. Inhibiting the growth of cancer cells, which has potential applications in cancer research.
3. Interacting with various receptors in the body, which has potential applications in the treatment of various other diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations associated with the use of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine in lab experiments. Some of the advantages include:
1. High purity and high yield of the final product, which makes it easier to work with in lab experiments.
2. Wide range of biochemical and physiological effects, which makes it useful for studying various aspects of the body.
Some of the limitations associated with the use of this compound in lab experiments include:
1. Limited availability, which can make it difficult to obtain for some researchers.
2. Potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine. Some of these directions include:
1. Further studies on its potential use in the treatment of depression and anxiety.
2. Further studies on its anti-cancer properties and potential use in cancer research.
3. Studies on its potential use in the treatment of other diseases and disorders, such as Alzheimer's disease and Parkinson's disease.
4. Development of new synthesis methods to improve the yield and purity of the final product.
5. Studies on the potential toxicity of this compound and ways to mitigate any potential risks associated with its use.
Synthesemethoden
The synthesis of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine involves a multistep process that starts with the reaction of 4-methylquinoline with chloroacetyl chloride. The resulting product is then reacted with 3,4-dimethoxybenzylamine to form the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, including its ability to interact with various receptors in the body. Some of the key scientific research applications of this compound include:
1. Neuropharmacology: 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has been found to interact with various receptors in the brain, including serotonin receptors. This has led to its potential use in the treatment of various neurological disorders, including depression and anxiety.
2. Cancer Research: 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has been found to have anti-cancer properties. This has led to its potential use in the treatment of various types of cancer, including breast cancer and colon cancer.
Eigenschaften
IUPAC Name |
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-8-19(22-16-10-14(20)5-6-15(12)16)21-11-13-4-7-17(23-2)18(9-13)24-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHYXQJVWVOTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.